3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride
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Overview
Description
Synthesis Analysis
The synthesis of polyhaloaromatic compounds like 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride often involves halogenation reactions, where specific conditions and reagents lead to the introduction of bromine and fluorine atoms into the aromatic ring. A relevant process is demonstrated in the synthesis of related compounds, where fluorination techniques and the reaction of tetrachlorophthalic anhydride with sulfur tetrafluoride have been employed to efficiently introduce fluorine atoms into aromatic systems, as highlighted by Dmowski and Wielgat (1987) in their study on tetrachlorophthalic anhydride reactions (Dmowski & Wielgat, 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. Studies such as those by Selvarani, Balachandran, and Vishwanathan (2014) on chloro and bromo substituted tetrafluoropyridines provide insights into the vibrational spectra and molecular stability through natural bond orbital (NBO) analysis, highlighting the influence of halogen substitutions on molecular geometry and electron distribution (Selvarani, Balachandran, & Vishwanathan, 2014).
Chemical Reactions and Properties
The reactivity of this compound is significantly influenced by its halogen substituents, which affect its participation in various chemical reactions. Studies on related polyhaloaromatics reveal that these compounds can undergo a range of reactions, including oxidative couplings, substitutions, and additions, which are dictated by the electronic effects of the bromine and fluorine atoms. For instance, Frohn and Giesen (1998) investigated the reactions of bromine trifluoride with monosubstituted phenyltrifluorosilanes, demonstrating the electron-withdrawing effects of fluorine and how they direct the reactivity patterns of these compounds (Frohn & Giesen, 1998).
Scientific Research Applications
Relay Propagation of Crowding
Schlosser et al. (2006) explored the selective metalation reactions of compounds structurally related to 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride. They discovered that the introduction of bulky substituents can significantly affect the reactivity and selectivity of metalation sites, demonstrating the compound's utility in studying steric effects in organic synthesis (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Thermodynamic and Vibrational Spectral Studies
Selvarani, Balachandran, and Vishwanathan (2014) conducted comparative studies on the thermodynamic properties and vibrational spectra of 4-bromo-2,3,5,6-tetrafluoropyridine, a compound analogous to this compound. Their research provides insights into the molecular stability and electronic structure, underscoring the potential of such compounds in the development of materials with specific physical properties (Selvarani, Balachandran, & Vishwanathan, 2014).
Exploring Structural Opportunities
Schlosser and Heiss (2003) demonstrated the versatility of difluorobenzoic acids derived from compounds similar to this compound in synthesizing variously substituted bromobenzoic acids. This work highlights the compound's role in facilitating novel synthetic routes in organic chemistry (Schlosser & Heiss, 2003).
Ring Expansion Studies
Agou et al. (2015) investigated the ring expansion reactions involving alumole derivatives, shedding light on mechanisms that could be applicable to the manipulation of the benzotrifluoride framework for the synthesis of complex cyclic structures (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).
Safety and Hazards
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, a similar compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSJMAUKULEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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